molecular formula C21H24O2 B071982 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol CAS No. 1568-80-5

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No. B071982
CAS RN: 1568-80-5
M. Wt: 308.4 g/mol
InChI Key: SICLLPHPVFCNTJ-UHFFFAOYSA-N
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Patent
US06080833

Procedure details

7,7'-dihydroxy-3,3',4,4'-tetrahydro-4,4,4',4'-tetramethyl-2,2'-spirobi(2H-1-benzopyrane); trans-2,3-bis(4'-hydroxyphenyl)-2-butene; 9,9-bis(4'-hydroxyphenyl)fluorene; 3,3-bis(4'-hydroxyphenyl)-2-butanone; 1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione; α,α,α',α'-tetramethyl-α,α'-bis(4-hydroxyphenyl)-p-xylene; α,α,α',α'-tetramethyl-α,α'-bis (4-hydroxyphenyl)-m-xylene; 4,4'-dihydroxybiphenyl; hydroquinone; and resorcinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2,3-bis(4'-hydroxyphenyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,3-bis(4'-hydroxyphenyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH3:23])([CH3:22])[CH2:7][C:8]3([CH2:14][C:13]([CH3:16])([CH3:15])[C:12]4[CH:17]=[CH:18][C:19]([OH:21])=[CH:20][C:11]=4O3)O[C:4]=2[CH:3]=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C3C=CC=CC=3C3C2=CC=CC=3)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C(=O)C)=CC=1.OC1C=CC(C(=O)CCCCC(C2C=CC(O)=CC=2)=O)=CC=1.CC(C)(C1C=CC(O)=CC=1)C1C=CC(C(C)(C)C2C=CC(O)=CC=2)=CC=1.CC(C)(C1C=CC(O)=CC=1)C1C=CC=C(C(C)(C)C2C=CC(O)=CC=2)C=1.OC1C=CC(C2C=CC(O)=CC=2)=CC=1.C1(C=CC(O)=CC=1)O.C1(C=CC=C(O)C=1)O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6]([CH3:23])([CH3:22])[CH2:7][C:8]32[C:17]2[C:12](=[CH:11][CH:20]=[C:19]([OH:21])[CH:18]=2)[C:13]([CH3:15])([CH3:16])[CH2:14]3)=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(C(CC3(O2)OC2=C(C(C3)(C)C)C=CC(=C2)O)(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
trans-2,3-bis(4'-hydroxyphenyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)O
Step Five
Name
3,3-bis(4'-hydroxyphenyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(C)=O)(C)C1=CC=C(C=C1)O
Step Six
Name
1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CCCCC(=O)C1=CC=C(C=C1)O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=C(C=C1)C(C1=CC=C(C=C1)O)(C)C)(C1=CC=C(C=C1)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC(=CC=C1)C(C1=CC=C(C=C1)O)(C)C)(C1=CC=C(C=C1)O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C(CC3(C2=C1)CC(C1=CC=C(C=C13)O)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.